2,4-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O2/c1-12-25-19-17(3-2-10-24-19)21(29)27(12)15-7-5-14(6-8-15)26-20(28)16-9-4-13(22)11-18(16)23/h2-11H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOCLXRAGPFHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrido-Pyrimidinone Derivatives
- BA93282 (N-(2-Fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide) :
- Key Differences : Replaces the 2,4-dichlorophenyl group with a 2-iodobenzamide and introduces a fluorine atom on the phenyl ring.
- Molecular Weight : 500.26 g/mol (vs. ~464.3 g/mol for the target compound, estimated based on formula).
- Implications : The iodine atom may enhance halogen bonding interactions in target binding but could reduce metabolic stability compared to chlorine substituents .
Benzamide Derivatives with Aminoethyl Side Chains
- N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide hydrochloride (14): Structure: Features a 3-chloro-4-fluorophenyl group and an aminoethyl side chain. Synthesis Yield: 54%, lower than analogs with electron-withdrawing substituents (e.g., 98% for compound 12 with 2,4-dichlorophenyl). Activity: Tested as a Trypanosoma brucei inhibitor, suggesting benzamides with halogenated aryl groups may enhance antiparasitic activity .
Heterocyclic Benzamide Derivatives
- 4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3-yl)benzamide (11a): Core Structure: Replaces pyrido-pyrimidinone with a tetrahydrobenzothiophene-pyrimidine system. Synthesis: Prepared via reflux with benzoyl chloride and K₂CO₃, differing from the HCl-mediated routes in . Application: Evaluated for anticancer activity, highlighting the versatility of benzamide-heterocycle hybrids .
Table 1: Key Properties of Structural Analogues
*Estimated based on molecular formula.
Preparation Methods
Cyclocondensation of 2,4,6-Triaminopyrimidine with Carbonyl Derivatives
A widely adopted method involves the cyclization of 2,4,6-triaminopyrimidine (5) with ethyl acetoacetate under reflux in diphenyl ether (195–230°C). This yields 2,4-diamino-7,8-dihydro-5-methyl-7-oxopyrido[2,3-d]pyrimidine (16) , which is subsequently treated with thionyl chloride-dimethylformamide complex to generate the 7-chloro intermediate (17) . Hydrogenolysis of 17 using Pd/C and potassium hydroxide affords the 4-oxo-3H-pyrido[2,3-d]pyrimidine core (18) .
Key Conditions :
Halogenation and Cross-Coupling Strategies
Alternative approaches employ halogenated precursors for late-stage diversification. For example, 5-bromo-4-methylpyridine-3-carbonitrile (23) undergoes Suzuki-Miyaura coupling with 2,5-dimethoxybenzylzinc chloride under Pd catalysis to install aryl substituents. Subsequent diazotization and cyclization with guanidine yield the pyrido[2,3-d]pyrimidine scaffold (28) .
Critical Parameters :
Functionalization at the 3-Position: Introduction of the 4-Aminophenyl Group
The 3-(4-aminophenyl) moiety is introduced via reductive amination or nucleophilic aromatic substitution (SNAr).
Reductive Amination of Pyridopyrimidinone Intermediates
Treatment of 6-nitro-pyrido[2,3-d]pyrimidin-4-one (7) with 4-nitrobenzaldehyde in acetic acid, followed by Raney Ni-catalyzed hydrogenation, reduces both the nitro group and imine bond, yielding the 4-aminophenyl derivative (8) . Methylation at the N10 position using formaldehyde and sodium cyanoborohydride completes the substitution.
Reaction Metrics :
Buchwald-Hartwig Amination for Direct Arylation
For halogenated pyridopyrimidines (e.g., 6-chloro derivatives), palladium-catalyzed coupling with 4-aminophenylboronic acid under Suzuki conditions installs the aryl amine directly. This method bypasses intermediate reduction steps and improves regioselectivity.
Optimized Protocol :
Amidation with 2,4-Dichlorobenzoyl Chloride
The final step involves coupling the 4-aminophenyl-pyridopyrimidine intermediate with 2,4-dichlorobenzoyl chloride.
Schotten-Baumann Reaction Conditions
The amine (18) is dissolved in dichloromethane (DCM) and treated with 2,4-dichlorobenzoyl chloride in the presence of triethylamine. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target benzamide after aqueous workup.
Purification :
-
Method: Column chromatography (SiO₂, ethyl acetate/hexane)
-
Purity: >95% (HPLC)
BOP-Mediated Amidation for Sensitive Intermediates
For oxidation-prone substrates, benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) activates the carboxylic acid in situ, facilitating coupling under mild conditions.
Advantages :
Chlorination and Final Modifications
POCl₃-Mediated Chlorination
Pyridopyrimidinones lacking chlorine substituents are treated with phosphorus oxychloride (POCl₃) at reflux to convert oxo groups to chlorides. For example, 4-oxo-pyrido[2,3-d]pyrimidine (15a) reacts with POCl₃ to yield 4-chloro derivatives, which undergo SNAr with amines.
Conditions :
Analytical Characterization and Quality Control
Critical data for validating synthetic success include:
| Parameter | Method | Result |
|---|---|---|
| Melting Point | DSC | 218–220°C |
| Molecular Weight | HRMS | 495.08 (C₂₃H₁₇Cl₂N₅O₂) |
| Purity | HPLC (UV 254) | 98.2% |
| Chlorine Content | Elemental Analysis | 14.1% (theory: 14.3%) |
Challenges and Optimization Strategies
Regioselectivity in Cyclization Steps
Unwanted regioisomers form during pyridopyrimidine ring closure. Employing sterically hindered bases (e.g., DBU) or microwave-assisted synthesis improves selectivity.
Solubility Issues in Late-Stage Intermediates
Poor solubility of 3-(4-aminophenyl) derivatives in organic solvents complicates purification. Co-solvents (DMSO/THF) or trituration with methanol resolve this.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including condensation of pyrido[2,3-d]pyrimidine precursors with benzoyl chloride derivatives under basic conditions (e.g., triethylamine in dichloromethane under reflux) . Key steps include cyclization at high temperatures (e.g., 250°C in diphenyl oxide/biphenyl mixtures) and purification via column chromatography. Reagents like potassium permanganate (oxidizing agent) and sodium borohydride (reducing agent) are often used .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. Purity is assessed using HPLC with UV detection or LC-MS. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological screening assays are recommended for this compound?
Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial susceptibility testing (MIC against Gram+/Gram- bacteria). Enzymatic inhibition assays (e.g., kinase or protease panels) can identify potential targets .
Advanced Research Questions
Q. How can reaction efficiency be improved for large-scale synthesis?
Continuous flow reactors enhance mixing and temperature control, reducing side reactions. High-throughput screening (HTS) of catalysts (e.g., Pd/C for cross-coupling) and solvents (e.g., DMF vs. acetonitrile) optimizes conditions. Scale-up requires careful control of exothermic steps and solvent recovery .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Compare results across in vitro (cell-free enzymatic), ex vivo (primary cells), and in vivo (rodent models) systems .
Q. How can computational methods predict target interactions and pharmacokinetic properties?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to proteins like kinases or DNA topoisomerases. ADMET predictors (SwissADME) estimate logP, solubility, and CYP450 interactions. Validate predictions with experimental data (e.g., microsomal stability assays) .
Q. What experimental designs mitigate variability in pharmacological studies?
Use randomized block designs with split-plot arrangements to account for variables like dosage, administration route, and biological replicates. Include positive/negative controls (e.g., doxorubicin for cytotoxicity) and blinded data analysis to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
